m-Nifedipine-d6
Description
Contextualization of Nifedipine (B1678770) and Deuterated Analogs in Academic Inquiry
Nifedipine is a well-established calcium channel blocker belonging to the dihydropyridine (B1217469) class of compounds. nih.govdrugbank.com It is known for its extensive first-pass metabolism, primarily through oxidation of the dihydropyridine ring. lookchem.com This metabolic characteristic has made Nifedipine and its analogs a subject of significant academic inquiry.
The use of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612), is a common strategy in pharmaceutical research. nih.gov This substitution can alter the rate of metabolic processes due to the kinetic isotope effect, where the carbon-deuterium bond is stronger and thus more difficult to break than a carbon-hydrogen bond. nih.gov This principle has been explored with various drugs to potentially enhance their metabolic stability. beilstein-journals.org While some studies have investigated the synthesis and biological activity of deuterated analogs of Nifedipine with the aim of altering its metabolic profile, others have focused on their application as internal standards in analytical methods. lookchem.comresearchgate.net
Significance of m-Nifedipine-d6 as a Research Probe and Analytical Standard
This compound is a deuterated form of m-Nifedipine, which is recognized as an impurity of Nifedipine. medchemexpress.com The "d6" designation indicates the presence of six deuterium atoms in the molecule. caymanchem.com Its primary and most critical role in contemporary research is as an internal standard for the quantification of Nifedipine in biological samples. caymanchem.comnih.govinnovareacademics.in
In bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. nih.gov The IS is a compound that is chemically similar to the analyte (in this case, Nifedipine) but has a different mass. It is added in a known concentration to both the calibration standards and the unknown samples. mdpi.com Because this compound behaves almost identically to Nifedipine during sample preparation (e.g., extraction) and chromatographic separation, any loss of the analyte during these steps is mirrored by a proportional loss of the internal standard. nih.gov The mass spectrometer can differentiate between Nifedipine and this compound based on their different molecular weights. nih.gov This allows for the correction of experimental variations, leading to highly reliable and reproducible results. nih.gov
The use of this compound as an internal standard is highlighted in numerous studies focused on developing and validating sensitive methods for determining Nifedipine concentrations in human plasma. nih.govresearchgate.net These methods are essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.govinnovareacademics.in
Research Objectives and Scope of Academic Investigation for this compound
The academic investigation of this compound is sharply focused and serves a specific set of research objectives. The primary goal is to support the accurate quantification of Nifedipine in complex biological matrices like plasma. nih.govmdpi.com This overarching objective can be broken down into several key areas of investigation:
Development and Validation of Bioanalytical Methods: A significant portion of research involving this compound is dedicated to establishing robust and sensitive analytical techniques, such as UPLC-MS/MS, for Nifedipine analysis. nih.gov These studies aim to validate the method's accuracy, precision, linearity, and specificity, with this compound serving as the benchmark for quantification. nih.gov
Pharmacokinetic and Bioequivalence Studies: Accurate quantification of Nifedipine is a prerequisite for conducting pharmacokinetic studies. researchgate.net Research utilizes this compound as an internal standard to compare the bioavailability of different Nifedipine formulations, a critical component of bioequivalence studies. nih.gov
Drug-Drug Interaction Studies: Investigating the potential for other drugs to interfere with the metabolism of Nifedipine is another key research area. dovepress.com For instance, studies have examined how co-administered drugs might affect Nifedipine's concentration in the body, relying on analytical methods that use this compound for precise measurement. dovepress.com
Metabolism Studies: While this compound itself is primarily an analytical tool, the broader context of its use lies in understanding the metabolism of Nifedipine. nih.gov By enabling accurate measurement of the parent drug, it indirectly supports research into how factors like genetic polymorphisms in metabolic enzymes (e.g., CYP3A4) affect Nifedipine's breakdown. beilstein-journals.orgnih.gov
The scope of investigation for this compound is therefore not on its own biological or therapeutic effects, but on its utility in facilitating and enhancing the quality of research on Nifedipine. aquigenbio.com It is a critical tool for ensuring the reliability of data in studies that are fundamental to understanding the behavior of Nifedipine in biological systems.
Compound Information Table
| Compound Name | Classification/Role |
| This compound | Deuterated internal standard |
| Nifedipine | Calcium channel blocker |
| m-Nifedipine | Impurity of Nifedipine |
| Diazepam | Internal standard (example) |
| Deuterated testosterone | Internal standard (example) |
| Nilvadipine (B1678883) | Nifedipine analog |
| Verapamil | Calcium channel blocker |
Research Findings: Application of this compound in Analytical Methods
| Analytical Technique | Matrix | Internal Standard | Purpose of Study | Key Finding |
| UPLC-MS/MS | Human Plasma | Nifedipine-d6 | Bioequivalence study | Developed a rapid (1.2 min run time) and sensitive method with a wide concentration range (0.050-150 ng/mL). nih.gov |
| LC-MS/MS | Human Plasma | Deuterated Nifedipine | Pharmacokinetic analysis | Established a highly sensitive method for estimating Nifedipine levels. innovareacademics.in |
| LC-MS/MS | Human Plasma | Nifedipine-d6 | Pharmacokinetic study | Used to analyze plasma samples after administration of sustained-release tablets. mdpi.com |
| LC-MS/MS | Human Plasma | Nifedipine-d6 | Drug-drug interaction study | Quantified Nifedipine exposure to assess the effect of a co-administered drug (Apatinib). dovepress.com |
Properties
Molecular Formula |
C₁₇H₁₂D₆N₂O₆ |
|---|---|
Molecular Weight |
352.37 |
Synonyms |
1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3,5-(Dimethyl-d6) Ester; BAY-a 4339-d6; (Dimethyl-d6) 4-(m-Nitrophenyl)-2,6-_x000B_dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate; |
Origin of Product |
United States |
Synthesis and Isotopic Labeling Strategies for M Nifedipine D6
Methodologies for Deuterium (B1214612) Incorporation
The synthesis of Nifedipine-d6 is primarily achieved through modifications of the classic Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction provides a convergent and efficient route to the dihydropyridine core. The incorporation of deuterium is accomplished by utilizing deuterated precursors in this synthesis. beilstein-journals.org
Chemical Synthesis Pathways for m-Nifedipine-d6
The synthesis proceeds through several key intermediates, including the formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation product from the aldehyde and the other equivalent of the β-ketoester. These intermediates then react via a Michael addition, followed by cyclization and dehydration to form the final 1,4-dihydropyridine (B1200194) ring system. rsc.org
Precursor Compounds and Reaction Conditions for Deuteration
The key to synthesizing Nifedipine-d6 lies in the preparation and use of deuterated precursor compounds. Based on the Hantzsch synthesis pathway, the following precursors are essential:
2-Nitrobenzaldehyde: This provides the substituted phenyl ring at the 4-position of the dihydropyridine. For Nifedipine-d6 (with deuterated methyl esters), the standard non-deuterated compound is used.
Methyl-d3 Acetoacetate: This is the critical deuterated precursor. The use of methyl-d3 acetoacetate, where the methyl group of the ester is fully deuterated, ensures the incorporation of three deuterium atoms per ester group in the final molecule. The synthesis of such deuterated β-ketoesters can be achieved through various methods, including the esterification of acetoacetic acid with methanol-d4 (B120146) or by exchange reactions on the non-deuterated ester. nih.gov
Ammonia: Typically used as an aqueous solution (e.g., concentrated ammonia), this provides the nitrogen atom for the dihydropyridine ring. rsc.org
The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or isopropanol, and heated to reflux for several hours to drive the condensation and cyclization to completion. rsc.orgnih.gov
Table 1: Precursor Compounds and Reaction Conditions for Nifedipine-d6 Synthesis
| Precursor Compound | Role in Synthesis | Deuteration Site | Typical Reaction Conditions |
| 2-Nitrobenzaldehyde | Provides the C4-phenyl substituent | None | Stoichiometric |
| Methyl-d3 Acetoacetate | Forms the dihydropyridine backbone and ester groups | Ester methyl groups (-COOCD₃) | Two equivalents |
| Ammonia | Nitrogen source for the heterocyclic ring | None | Excess |
| Solvent (e.g., Methanol) | Reaction medium | None | Reflux temperature, several hours |
Isotopic Enrichment and Positional Specificity
Achieving a high degree of isotopic purity and confirming the exact location of the deuterium atoms are critical for the utility of Nifedipine-d6 as an internal standard.
Strategies for Achieving High Deuterium Purity
High isotopic enrichment in the final Nifedipine-d6 product is directly dependent on the isotopic purity of the deuterated precursor, in this case, methyl-d3 acetoacetate.
High Purity Precursors: The synthesis must start with a highly enriched deuterated starting material, such as methanol-d4 of >99% isotopic purity, for the preparation of the deuterated acetoacetate.
Controlled Reaction Conditions: The reaction conditions for the Hantzsch synthesis must be controlled to prevent any H/D exchange reactions. Since the deuterium atoms are on the non-labile methyl ester groups, back-exchange under typical Hantzsch conditions is minimal.
Characterization of Deuterium Labeling Pattern
A combination of spectroscopic techniques is used to confirm the structure and verify the position and extent of deuterium incorporation.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for confirming the isotopic enrichment. The molecular ion peak in the mass spectrum of Nifedipine-d6 will be shifted by +6 mass units compared to the non-deuterated Nifedipine (B1678770) (molecular weight 346.33 g/mol vs. 352.37 g/mol for d6). caymanchem.comyoutube.com Analysis of the isotopic cluster of the molecular ion allows for the calculation of the percentage of d6, d5, d4, etc., species present, providing a measure of isotopic purity. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is often employed for this analysis. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: In the proton NMR spectrum of Nifedipine-d6, the signal corresponding to the methyl ester protons (a singlet in the unlabeled compound) will be absent or significantly diminished, confirming the successful incorporation of deuterium at these positions.
¹³C NMR: In the carbon-13 NMR spectrum, the carbon atom of the deuterated methyl group (CD₃) will exhibit a characteristic triplet splitting pattern due to coupling with deuterium (which has a spin I=1). Furthermore, there will be an observable isotopic shift on the carbonyl carbon of the ester group. researchgate.net
²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming their presence and providing information about their chemical environment.
Table 2: Spectroscopic Data for Characterization of Nifedipine-d6
| Technique | Expected Observation for Nifedipine-d6 | Information Provided |
| Mass Spectrometry (MS) | Molecular ion (M+) peak at m/z ~352.4 | Confirmation of molecular weight and overall isotopic enrichment. |
| ¹H NMR | Absence of the singlet for the two methyl ester groups. | Confirms the position of deuterium labeling. |
| ¹³C NMR | Triplet signal for the CD₃ carbon; isotopic shift for the C=O carbon. | Confirms the position and provides structural information. |
| ²H NMR | Signal present in the region expected for methyl ester groups. | Direct detection and confirmation of deuterium incorporation. |
Advanced Analytical Methodologies for M Nifedipine D6
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating m-Nifedipine-d6 from complex mixtures and quantifying its concentration. The choice of technique depends on the required sensitivity, speed, and the nature of the sample matrix.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the bioanalysis of drugs and their metabolites. In the context of this compound, it is frequently employed as an internal standard for the quantification of nifedipine (B1678770) in human plasma and other biological fluids. innovareacademics.inasianpubs.orgbiointerfaceresearch.comcolab.wsnih.gov
The methodology typically involves extracting nifedipine and the spiked this compound from the plasma sample, often through protein precipitation or liquid-liquid extraction. innovareacademics.innih.govresearchgate.net The extracted sample is then injected into the LC system for separation. A reverse-phase C18 column is commonly used to separate the analytes from other plasma components. asianpubs.orgbiointerfaceresearch.comnih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used for nifedipine and its deuterated analog. asianpubs.orgresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. innovareacademics.in In this mode, specific precursor-to-product ion transitions are monitored for both nifedipine and this compound. For instance, a common transition for nifedipine is m/z 347.2 → 315.2, while for this compound, the transition is m/z 353.2 → 318.2. innovareacademics.in The ratio of the peak area of nifedipine to that of this compound is used to construct a calibration curve and determine the concentration of nifedipine in the unknown samples.
Several validated LC-MS/MS methods have been reported for the determination of nifedipine using this compound as an internal standard, demonstrating linearity over a wide concentration range and high recovery. innovareacademics.inbiointerfaceresearch.com For example, one method reported a linear calibration range of 1.558 ng/mL to 360.561 ng/mL with a mean recovery of 93.2%. innovareacademics.in
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Internal Standard | This compound | innovareacademics.in |
| Extraction Method | Protein Precipitation | innovareacademics.in |
| Chromatographic Column | Zorbax SB C8, 100 mm x 4.6 mm | innovareacademics.in |
| Mobile Phase | 10mM ammonium (B1175870) acetate (B1210297) (pH 4.0):Methanol (B129727) (30:70 v/v) | innovareacademics.in |
| Flow Rate | 1.0 ml/min | innovareacademics.in |
| Ionization Mode | Positive Atmospheric Pressure Chemical Ionization (APCI) | innovareacademics.in |
| MRM Transition (Nifedipine) | m/z 347.2 → 315.1 | innovareacademics.in |
| MRM Transition (this compound) | m/z 353.2 → 318.2 | innovareacademics.in |
| Linearity Range | 1.558 ng/mL to 360.561 ng/mL | innovareacademics.in |
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle size columns (typically < 2 µm), offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. When coupled with tandem mass spectrometry (UPLC-MS/MS), it provides a highly efficient platform for bioanalytical studies.
In the analysis of nifedipine, UPLC-MS/MS methods using this compound as an internal standard have been developed to achieve very low limits of quantification and rapid run times. nih.govresearchgate.net These methods often employ solid-phase extraction for sample preparation, which results in cleaner extracts and reduced matrix effects. nih.gov A typical UPLC-MS/MS method for nifedipine and this compound analysis involves a C18 column and an isocratic mobile phase, allowing for a total run time of as little as 1.2 minutes. nih.gov The precursor to product ion transitions monitored are similar to those in LC-MS/MS methods, for instance, m/z 347.2 → 315.2 for nifedipine and m/z 353.1 → 318.1 for this compound. nih.gov Such methods have been validated over a broad concentration range, for example, from 0.050 to 150 ng/mL, demonstrating their suitability for pharmacokinetic and bioequivalence studies. nih.gov
Table 2: UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Details | Reference |
|---|---|---|
| Internal Standard | This compound | nih.gov |
| Extraction Method | Solid-Phase Extraction (Phenomenex Strata-X) | nih.gov |
| Chromatographic Column | Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase | 4.0 mM ammonium acetate-acetonitrile (15:85, v/v) | nih.gov |
| Ionization Mode | Positive Ion Mode | nih.gov |
| MRM Transition (Nifedipine) | m/z 347.2 → 315.2 | nih.gov |
| MRM Transition (this compound) | m/z 353.1 → 318.1 | nih.gov |
| Linearity Range | 0.050–150 ng/mL | nih.gov |
| Total Run Time | 1.2 min | nih.gov |
While LC-MS/MS is more commonly used for the analysis of nifedipine and its deuterated analogs, Gas Chromatography-Mass Spectrometry (GC-MS) offers an alternative approach. nih.govnih.gov GC-MS methods can be highly sensitive and specific, particularly when using selected ion monitoring (SIM). nih.gov
For the analysis of dihydropyridine (B1217469) compounds like nifedipine, GC-MS can be employed for both qualitative and quantitative purposes. researchgate.net In some applications, a deuterated analog of a similar compound, such as racemic nilvadipine (B1678883), has been used as an internal standard for the GC-MS analysis of nilvadipine enantiomers. nih.gov This highlights the principle of using a deuterated internal standard in GC-MS for accurate quantification. A GC-MS assay for plasma nifedipine has been described using a dimethylsilicone capillary column for separation and selected ion monitoring for detection, achieving a lower limit of quantifiable detection of 2 ng/ml. nih.gov Although less common for this compound specifically, the principles of GC-MS make it a viable, though potentially more complex due to derivatization requirements for non-volatile compounds, analytical tool. researchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Developments
Spectroscopic Characterization for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary tools used for these purposes.
Mass spectrometry is a cornerstone for the characterization of this compound, providing definitive information about its molecular weight and fragmentation pattern. The molecular weight of this compound is 352.37 g/mol . medchemexpress.comscbt.com
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule with high accuracy. In tandem mass spectrometry (MS/MS), the precursor ion of this compound (m/z 353.2 in positive ion mode) is selected and fragmented to produce characteristic product ions. innovareacademics.in The fragmentation pattern is compared to that of unlabeled nifedipine to confirm the location of the deuterium (B1214612) atoms. The primary fragmentation of nifedipine involves the loss of a methoxy (B1213986) group and subsequent loss of water in negative ion mode, with the fragmentation pattern being highly dependent on the position of the nitro group. nih.gov For this compound, the corresponding losses would involve the deuterated methoxy group, resulting in a product ion at m/z 318.2. innovareacademics.in This specific fragmentation confirms the presence and location of the deuterium labels on the methyl ester groups.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C17H12D6N2O6 | scbt.com |
| Molecular Weight | 352.37 g/mol | medchemexpress.comscbt.com |
| Precursor Ion (Positive Mode) | [M+H]+ at m/z 353.2 | innovareacademics.in |
| Product Ion (Positive Mode) | m/z 318.2 | innovareacademics.in |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous confirmation of the position of deuterium atoms in a molecule. Both ¹H NMR and ¹³C NMR are utilized for the structural elucidation of nifedipine and its derivatives. researchgate.net
Vibrational Spectroscopy for Characteristic Functional Group Identification
Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for the structural elucidation of molecules by identifying their characteristic functional groups. For this compound, while specific spectra are not widely published, its vibrational characteristics can be inferred from its parent compound, Nifedipine, as the core molecular structure that governs the primary vibrational modes is identical. The key difference lies in the six deuterium atoms replacing hydrogen atoms in the two methyl ester groups (-COOCD₃).
The FTIR and Raman spectra of the Nifedipine core structure are characterized by several key absorption bands. The N-H stretching vibration of the dihydropyridine ring is typically observed around 3334 cm⁻¹ in FTIR spectra. mdpi.com The carbonyl (C=O) groups of the ester functionalities produce a strong absorption band near 1689 cm⁻¹. mdpi.com Aromatic C=C vibrations and the C=C bond in the dihydropyridine ring result in peaks around 1624 cm⁻¹ and 1648 cm⁻¹ respectively. mdpi.commdpi.com The nitro group (NO₂) gives rise to a characteristic absorption at approximately 1529 cm⁻¹. mdpi.com Additionally, the C-O bond of the ester group can be identified by a peak around 1122 cm⁻¹. mdpi.com
In Raman spectroscopy, similar functional groups are identified. For instance, studies on Nifedipine have identified Raman lines at 1224 cm⁻¹ (C-C-O in ester), 1350 cm⁻¹ (symmetrical stretching of NO₂), and 1649 cm⁻¹ (C=C stretching). nih.gov
For this compound, these characteristic peaks originating from the main molecular framework are expected to be present at nearly identical wavenumbers. The primary spectral difference will arise from the isotopic substitution in the methyl groups. The C-H stretching vibrations, typically seen in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations, which occur at lower frequencies (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. This distinct isotopic shift provides a clear spectroscopic marker to differentiate this compound from its non-deuterated counterpart.
Table 1: Characteristic Vibrational Frequencies for the Nifedipine Core Structure
| Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopic Method | Reference |
| N-H Stretch (Dihydropyridine) | 3334 | FTIR | mdpi.com |
| C=O Stretch (Ester) | 1689 | FTIR | mdpi.com |
| C=C Stretch (Aromatic) | 1624 | FTIR | mdpi.com |
| NO₂ Stretch | 1529 | FTIR | mdpi.com |
| C-O Stretch (Ester) | 1122 | FTIR | mdpi.com |
| C-C-O Stretch (Ester) | 1224 | Raman | nih.gov |
| NO₂ Symmetrical Stretch | 1350 | Raman | nih.gov |
| C=C Stretch (Dihydropyridine) | 1649 | Raman | nih.gov |
Analytical Method Validation in Research Matrices
In bioanalytical research, this compound serves as an ideal internal standard (IS) for the quantification of Nifedipine in complex biological matrices like human plasma. Its utility stems from its chemical and physical similarity to the analyte (Nifedipine), ensuring it behaves similarly during sample extraction and analysis, while its mass difference allows for distinct detection by mass spectrometry. nih.gov The validation of these analytical methods is crucial to ensure the reliability, reproducibility, and accuracy of the experimental data, adhering to guidelines from regulatory bodies. europa.eupensoft.net
Evaluation of Linearity and Calibration Range
Linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of Nifedipine using this compound as an IS, linearity is typically established by constructing a calibration curve. This involves plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the analyte. Research studies consistently demonstrate excellent linearity over a wide range of concentrations in human plasma. The correlation coefficient (r²), a measure of the goodness of fit of the regression line, is consistently reported as ≥0.99, indicating a strong linear relationship. nih.govbiointerfaceresearch.com
Table 2: Reported Linearity and Calibration Ranges for Nifedipine Analysis using this compound IS
| Linear Range (ng/mL) | Correlation Coefficient (r²) | Analytical Method | Reference |
| 0.050–150 | >0.99 | UPLC-MS/MS | nih.gov |
| 1.558–360.561 | 0.9994 | LC-MS/MS | innovareacademics.in |
| 0.17–102 | >0.99 | HPLC-MS/MS | nih.gov |
| 1–200 | Not specified | LC-MS/MS | dovepress.comscienceopen.com |
| 0.501–360.100 | Not specified | LC-MS/MS | researchgate.net |
| 1–130 | 0.9952 | LC-MS/MS | biointerfaceresearch.com |
Assessment of Analytical Sensitivity and Limit of Quantification
The sensitivity of a bioanalytical method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. For methods employing this compound as an internal standard, the LLOQ for Nifedipine is typically in the low nanogram to sub-nanogram per milliliter range, highlighting the high sensitivity of these assays, which is essential for pharmacokinetic studies.
Table 3: Reported Limits of Quantification (LOQ) for Nifedipine Analysis
| LLOQ (ng/mL) | Analytical Method | Reference |
| 0.050 | UPLC-MS/MS | nih.gov |
| 1.0 | LC-MS/MS | dovepress.comscienceopen.com |
| 0.17 | HPLC-MS/MS | nih.gov |
| 1.01 | LC-MS/MS | biointerfaceresearch.com |
| 5.0 | HPLC-UV | researchgate.net |
Determination of Analytical Specificity and Selectivity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. The use of tandem mass spectrometry (MS/MS) provides a high degree of specificity. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can selectively detect Nifedipine and this compound.
For Nifedipine, the transition m/z 347.2 → 315.1 (or 315.2) is commonly monitored. nih.govinnovareacademics.in For this compound, the corresponding transition is m/z 353.1 (or 353.2) → 318.1 (or 318.2). nih.govinnovareacademics.indovepress.com The six-mass-unit difference ensures no cross-talk between the analyte and the internal standard channels. Validation studies confirm selectivity by analyzing blank plasma from multiple sources, including hemolyzed and lipemic plasma, to ensure no endogenous interferences are present at the retention times of Nifedipine and this compound. innovareacademics.in
Evaluation of Extraction Recovery and Matrix Effects in Biological Research Samples
The efficiency of the sample preparation process is assessed by determining the extraction recovery. This measures the percentage of the analyte extracted from the biological matrix. A consistent and reproducible recovery is more critical than a high absolute recovery. Studies using this compound as an IS report high and consistent recoveries for Nifedipine from human plasma, often exceeding 90%. nih.govinnovareacademics.innih.gov
The matrix effect is the alteration of analyte response due to co-eluting, interfering components of the sample matrix. It is a significant concern in LC-MS/MS analysis. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a pure solution. The use of a stable isotope-labeled internal standard like this compound is the preferred method to compensate for matrix effects, as it is expected to experience the same signal suppression or enhancement as the analyte. Validation studies generally indicate that matrix effects are minimal or adequately compensated for by the internal standard. nih.govbiointerfaceresearch.cominnovareacademics.in
Table 4: Reported Extraction Recovery and Matrix Effect Findings
| Mean Extraction Recovery (%) | Matrix Effect Assessment | Analytical Method | Reference |
| 95.6 | Assessed by post-column infusion; no significant effect noted | UPLC-MS/MS | nih.gov |
| 93.2 | No matrix effect found | LC-MS/MS | innovareacademics.in |
| >90 | Not specified | HPLC-UV | nih.gov |
| 104.1 - 108.7 | %CV for LLOQ in different plasma lots was 7.4% | LC-MS/MS | biointerfaceresearch.com |
Precision and Accuracy Metrics in Research Settings
Precision refers to the closeness of repeated measurements and is expressed as the percentage coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value and is expressed as the percentage of the nominal concentration. These are evaluated at multiple concentration levels (low, medium, and high quality control samples) within a single analytical run (intra-day) and across different runs on different days (inter-day). For bioanalytical methods, the acceptance criteria are typically a %CV of ≤15% (≤20% at the LLOQ) and accuracy within ±15% (±20% at the LLOQ) of the nominal value. Methods for Nifedipine analysis using this compound consistently meet these rigorous criteria.
Table 5: Summary of Precision and Accuracy Data from Validation Studies
| Parameter | Concentration Levels | Finding | Analytical Method | Reference |
| Intra-day Precision (%CV) | LQC, MQC, HQC | 0.93 - 2.34 | LC-MS/MS | innovareacademics.in |
| Inter-day Precision (%CV) | LQC, MQC, HQC | 1.65 - 5.59 | LC-MS/MS | innovareacademics.in |
| Intra-day Accuracy (%) | LQC, MQC, HQC | 97.06 - 101.64 | LC-MS/MS | innovareacademics.in |
| Inter-day Accuracy (%) | LQC, MQC, HQC | 98.72 - 102.19 | LC-MS/MS | innovareacademics.in |
| Intra- & Inter-day Precision (%CV) | 0.42, 6.53, 81.60 ng/mL | < 15 | HPLC-MS/MS | nih.gov |
| Accuracy (Relative Error %) | 0.42, 6.53, 81.60 ng/mL | -3.92 to 7.31 | HPLC-MS/MS | nih.gov |
| Precision (%RSD) | Not specified | 1.77 - 4.73 | LC-MS/MS | researchgate.net |
| Accuracy (%) | Not specified | 99.7 - 102.80 | LC-MS/MS | researchgate.net |
Stability Assessment in Laboratory Storage and Sample Preparation Conditions
The stability of this compound, a deuterated internal standard, is a critical parameter for ensuring the accuracy and reproducibility of quantitative analytical methods. Its stability is intrinsically linked to its non-labeled counterpart, nifedipine, which is notoriously photolabile. core.ac.ukinnovareacademics.insigmaaldrich.com Exposure to daylight or certain wavelengths of artificial light causes nifedipine to degrade, primarily into its nitrosophenylpyridine and nitrophenylpyridine derivatives, which are pharmacologically inactive. sigmaaldrich.comnih.gov Therefore, all stability assessments and sample handling for this compound must be conducted under light-protected conditions, often utilizing yellow monochromatic or sodium vapor lamps. innovareacademics.inbrieflands.com
Storage Stability: The stability of this compound varies significantly with its physical state (solid vs. solution) and storage temperature. As a solid, it demonstrates excellent long-term stability, particularly when stored at low temperatures and protected from light. In solution, its stability is dependent on the solvent, concentration, and temperature. Stock solutions in organic solvents like methanol or DMSO require refrigerated or frozen conditions to maintain integrity over time.
Sample Preparation and Post-Processing Stability: The integrity of this compound must be maintained throughout the entire analytical workflow, from sample collection to final analysis. Key stability assessments include:
Freeze-Thaw Stability: In bioanalytical assays, plasma samples are often subjected to multiple freeze-thaw cycles. Studies on nifedipine have shown it to be stable in human plasma for at least four cycles when stored at -70°C. innovareacademics.in This stability is crucial as degradation during these cycles would compromise the quantification of the target analyte. The rate of freezing and thawing can also impact metabolite stability, with snap-freezing in liquid nitrogen and rapid thawing in a water bath showing minimal degradation compared to slower processes. nih.gov
Autosampler Stability: Once processed and placed in an autosampler, extracts must remain stable for the duration of the analytical run. For nifedipine and its deuterated standard, stability has been confirmed for at least 19 hours in the autosampler, ensuring that results are not skewed by degradation during lengthy analytical batches. innovareacademics.in
Post-Processing (Wet Extract) Stability: After extraction from the biological matrix, the analyte and internal standard may be held at room temperature for a period before injection. Processed nifedipine samples have been shown to be stable for several hours at room temperature when protected from light. innovareacademics.in
The following table summarizes the stability of nifedipine and its deuterated form under various conditions, as reported in scientific literature.
| Compound | Condition | Matrix/Solvent | Temperature | Duration | Remaining Stability (%) / Notes | Reference |
|---|---|---|---|---|---|---|
| This compound (Solid) | Long-Term Storage | Powder | -20°C | ≥ 4 years | Considered stable | caymanchem.com |
| Nifedipine (Solid) | Long-Term Storage | Powder | 2-8°C | ≥ 2 years | Expected to be stable | sigmaaldrich.com |
| This compound (Solution) | Stock Solution Storage | DMSO | -80°C | 6 months | Manufacturer's recommendation | medchemexpress.com |
| This compound (Solution) | Stock Solution Storage | DMSO | -20°C | 1 month | Manufacturer's recommendation | medchemexpress.com |
| Nifedipine (Solution) | Stock Solution Storage | Methanol | 2-8°C | 13 days | Stable within acceptable limits | innovareacademics.in |
| Nifedipine (Solution) | Short-Term Stock | Methanol | Room Temperature | 48 hours | Stable under yellow monochromatic light | innovareacademics.in |
| Nifedipine | Freeze-Thaw Cycles | Human Plasma | -70°C to Room Temp. | 4 cycles | No significant differences from fresh samples | innovareacademics.in |
| Nifedipine & IS | Autosampler | Processed Extract | Not specified | 19 hours | No significant degradation observed | innovareacademics.in |
| Nifedipine | Post-Processing | Processed Extract | Room Temperature | 3 hours | Stable under yellow monochromatic light | innovareacademics.in |
| Nifedipine (Solution) | Light Exposure | Methanol | Room Temperature | 2 hours | 96% degradation in clear glass vials | researchgate.net |
| Nifedipine | Light Exposure | Plasma | Room Temperature | 2 hours | 25% degradation | researchgate.net |
Isotopic Purity and Enrichment Determination
Methodologies for Measuring Deuterium Abundance
The utility of this compound as an internal standard is critically dependent on its isotopic purity and the precise level of deuterium enrichment. Several advanced analytical methodologies are employed to characterize these attributes. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information on the structural integrity and site-specific location of the deuterium atoms.
¹H NMR (Proton NMR): This technique can be used to quantify the amount of residual, non-deuterated protons at the labeled positions. google.comacs.org By comparing the integral of the residual proton signal to that of a non-labeled position on the molecule or to a certified internal standard, the degree of deuteration at a specific site can be calculated. ceitec.cz
²H NMR (Deuterium NMR): This method directly measures the deuterium signal, offering a direct assessment of the presence and chemical environment of the deuterium atoms. wiley.comutwente.nl A combination of ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. wiley.com
¹³C NMR: The presence of a neighboring deuterium atom causes a small, predictable shift in the ¹³C NMR signal (an isotopic effect). This can be used to quantify site-specific deuterium content, especially in cases of complex or random labeling. researchgate.net
Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are used in conjunction with MS or other detectors to ensure the chemical purity of the standard. researchgate.net This confirms that any measured impurities are not co-eluting chemical compounds but rather different isotopic forms of the same molecule.
Impact of Isotopic Purity on Quantitative Research Applications
The isotopic purity of this compound has a direct and significant impact on the accuracy, precision, and sensitivity of quantitative bioanalytical assays. scispace.com As an ideal stable isotope-labeled internal standard (SIL-IS), it is expected to have physicochemical properties nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. wuxiapptec.comscioninstruments.com This co-elution and co-ionization allows it to effectively compensate for sample-to-sample variability and matrix effects. nih.gov
However, the presence of isotopic impurities, particularly the non-deuterated (d0) nifedipine, can compromise the analysis:
Interference at the Lower Limit of Quantification (LLOQ): The most critical issue is the contribution of the d0 impurity in the internal standard to the analyte's signal. avantiresearch.com The mass spectrometer cannot distinguish between the analyte and the d0 impurity from the internal standard. This "cross-talk" artificially inflates the measured response of the analyte, which is especially problematic when measuring very low concentrations. This can lead to an overestimation of the analyte concentration and an inaccurate, elevated LLOQ. avantiresearch.comnih.gov
Dynamic Range Reduction: A high level of d0 impurity raises the baseline signal for the analyte, thereby reducing the sensitivity and effective dynamic range of the assay. avantiresearch.com
To mitigate these issues, a high degree of isotopic enrichment is required. A minimum mass difference of 3-5 atomic mass units between the analyte and the SIL-IS is recommended to ensure clear separation from the analyte's natural isotopic envelope. wuxiapptec.comnih.gov Commercially available this compound typically has a stated purity of ≥98% or ≥99% deuterated forms. caymanchem.commedchemexpress.com This ensures that the contribution of the d0 impurity is negligible and does not interfere with the quantification of the analyte, even at the lowest concentrations.
The table below illustrates a hypothetical isotopic distribution for a batch of this compound and highlights the importance of minimizing the d0 component.
| Isotopologue | Description | Mass Shift (Da) | Example Abundance (%) | Impact on Quantitative Analysis |
|---|---|---|---|---|
| d0-Nifedipine | Non-deuterated impurity | 0 | < 0.01% | Directly interferes with analyte signal. Must be minimized to ensure accurate LLOQ. |
| d1-Nifedipine | Partially deuterated | +1 | 0.05% | Minimal impact, well-separated from analyte and primary IS signal. |
| d2-Nifedipine | Partially deuterated | +2 | 0.15% | Minimal impact, well-separated from analyte and primary IS signal. |
| d3-Nifedipine | Partially deuterated | +3 | 0.3% | Minimal impact, well-separated from analyte and primary IS signal. |
| d4-Nifedipine | Partially deuterated | +4 | 1.5% | Minimal impact, well-separated from analyte and primary IS signal. |
| d5-Nifedipine | Partially deuterated | +5 | 5.0% | Minimal impact, well-separated from analyte and primary IS signal. |
| d6-Nifedipine | Fully deuterated | +6 | > 92.99% | Primary internal standard signal used for quantification. |
Applications of M Nifedipine D6 in Preclinical and in Vitro Research
Role as an Internal Standard in Bioanalytical Quantification
The accurate measurement of drug concentrations in biological samples is fundamental to preclinical research. m-Nifedipine-d6 plays a pivotal role as an internal standard in the bioanalytical quantification of Nifedipine (B1678770), particularly in complex matrices such as plasma and serum. clearsynth.comresearchgate.netinnovareacademics.in
Quantification of Nifedipine in Biological Matrices for Research Studies
In preclinical pharmacokinetic studies, researchers utilize this compound to precisely determine the concentration of Nifedipine in biological samples. researchgate.netinnovareacademics.inresearchgate.net When analyzing these samples, a known quantity of this compound is added at an early stage of the sample preparation process. scioninstruments.com Since this compound has nearly identical physicochemical properties to Nifedipine, it experiences similar extraction efficiencies and ionization behavior during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). waters.comnih.gov
By comparing the detector response of the analyte (Nifedipine) to that of the internal standard (this compound), researchers can accurately calculate the concentration of Nifedipine in the original sample. clearsynth.comlcms.cz This method has been successfully applied to quantify Nifedipine in human plasma and amniotic fluid in clinical research settings. nih.gov For instance, one LC-MS/MS method demonstrated a linear calibration curve for Nifedipine in the concentration range of 1.558 ng/mL to 360.561 ng/mL with a mean recovery of 93.2%. researchgate.netinnovareacademics.in Another study achieved a lower limit of quantification of 0.104 ng/mL in human plasma. nih.gov
Interactive Data Table: LC-MS/MS Methods for Nifedipine Quantification using this compound
| Biological Matrix | Extraction Method | LC Column | Mobile Phase | Detection | Linearity Range (ng/mL) | Reference |
| Human Plasma | Solid-Phase Extraction | Waters Acquity UPLC BEH C18 | 4.0 mm ammonium (B1175870) acetate-acetonitrile (15:85, v/v) | MRM (m/z 347.2 → 315.2 for Nifedipine, m/z 353.2 → 318.2 for Nifedipine-d6) | 1.558 - 360.561 | researchgate.netinnovareacademics.in |
| Human Plasma | Liquid-Liquid Extraction | ACQUITY UPLC™ BEH C18 | Acetonitrile-10 mmol/L ammonium acetate (B1210297) (75:25, v/v) | MRM via ESI source | 0.104 - 52.0 | nih.gov |
| Human Plasma and Amniotic Fluid | Dichloromethane:n-pentane (3:7 v/v) extraction | LiChroCART® RP-Select B | Water:acetonitrile:glacial acetic acid (30:70:0.5 v/v) | MRM | 0.1 - (not specified) | nih.gov |
Mitigation of Matrix Effects and Variability in Mass Spectrometry
Biological matrices are complex mixtures that can interfere with the ionization of an analyte in a mass spectrometer, a phenomenon known as the matrix effect. waters.comresearchgate.net This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. nih.gov Deuterated internal standards like this compound are instrumental in mitigating these effects. clearsynth.comresearchgate.net
Because this compound co-elutes with Nifedipine during chromatographic separation and experiences the same matrix effects, any variation in the ionization of Nifedipine is mirrored by a proportional variation in the ionization of the internal standard. waters.com By using the ratio of the analyte signal to the internal standard signal for quantification, the variability introduced by matrix effects is effectively normalized, leading to more accurate and reproducible results. scioninstruments.comlcms.cz The use of stable isotope-labeled internal standards is considered the gold standard for compensating for matrix effects in LC-MS/MS-based bioanalysis. nih.gov
Utilization as a Mechanistic Probe and Tracer
Beyond its role in quantification, this compound serves as a valuable tool for elucidating the metabolic fate of Nifedipine in preclinical in vitro systems. juniperpublishers.com
Investigation of Nifedipine's Metabolic Pathways in In Vitro Systems
The deuterium (B1214612) atoms in this compound act as a label, allowing researchers to trace the biotransformation of the parent compound into its various metabolites. juniperpublishers.com Nifedipine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, particularly CYP3A4. nih.govnih.govijclinmedcasereports.com
Enzyme Kinetic Studies with Cytochrome P450 Enzymes
In vitro studies using recombinant human CYP enzymes are crucial for identifying the specific enzymes responsible for a drug's metabolism and for characterizing the kinetics of these reactions. doi.orgbiomolther.org By incubating this compound with individual CYP isoforms, researchers can identify which enzymes produce deuterated metabolites. The formation of these metabolites can be monitored over time and at different substrate concentrations to determine key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). researchgate.net These parameters provide insights into the affinity of the enzyme for the substrate and its metabolic capacity. researchgate.net Studies have shown that CYP3A4 is the primary enzyme involved in the oxidation of Nifedipine. nih.govdoi.org
Interactive Data Table: Key Cytochrome P450 Enzymes in Nifedipine Metabolism
| Enzyme | Role in Nifedipine Metabolism | Typical Probe Substrate | Key Findings | References |
| CYP3A4 | Primary enzyme responsible for oxidation. nih.govnih.govijclinmedcasereports.com | Midazolam, Testosterone | Originally characterized as the enzyme involved in Nifedipine oxidation. nih.gov Its large active site can accommodate various substrates. biomolther.org | nih.govnih.govijclinmedcasereports.comdoi.orgbiomolther.org |
| CYP3A5 | Also contributes to metabolism. | Testosterone | Shows activity towards Nifedipine, with kinetic parameters differing from CYP3A4. doi.org | doi.org |
Microsomal and Hepatocyte Incubation Assays
Cryopreserved human hepatocytes represent an even more comprehensive in vitro model, as they contain the full complement of both Phase I (e.g., CYPs) and Phase II (conjugating) enzymes, as well as the necessary cofactors and transporters. nih.govnih.gov By incubating this compound with hepatocytes, researchers can investigate the complete metabolic cascade, from the initial oxidative reactions to subsequent conjugation and clearance pathways. nih.gov Comparing metabolite formation in hepatocytes versus microsomes can provide valuable information on the relative importance of different metabolic pathways. nih.gov For instance, studies have used hepatocytes to investigate the induction of CYP3A4 by pregnancy-related hormones and its effect on Nifedipine metabolism. nih.gov
Isotope Effects on Biotransformation Rates
The substitution of hydrogen with deuterium at the two methyl groups of nifedipine to create this compound has a significant impact on its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. researchgate.netportico.org Consequently, metabolic reactions that involve the cleavage of this bond proceed more slowly for the deuterated compound. bioscientia.denih.gov
| Parameter | Finding | Implication | Source |
|---|---|---|---|
| Primary Deuterium Isotope Effect (Vm) | 6.7 | The rate-limiting step in the microsomal oxidation of nifedipine involves the cleavage of a C-H bond. | nih.gov |
| Mechanism | Hydrogen atom loss | Slowing this step via deuteration can significantly reduce the rate of metabolism. | nih.gov |
Exploration of Molecular Interactions in Isolated Biological Systems
The pharmacological action of nifedipine is mediated by its binding to specific protein targets. It is a well-established inhibitor of L-type voltage-gated calcium channels, which are crucial for regulating calcium influx into vascular smooth muscle and myocardial cells. drugbank.comresearchgate.net This interaction leads to vasodilation and a reduction in blood pressure. ijpcbs.com
A key principle of drug deuteration is that it typically does not alter the pharmacodynamic properties of a molecule. researchgate.net The selectivity for biological receptors and the fundamental biochemical effects are expected to remain virtually identical between a deuterated compound and its non-deuterated parent. researchgate.netbioscientia.de Therefore, this compound is expected to bind to L-type calcium channels with the same affinity and specificity as nifedipine. While specific binding assay data for this compound is not prominently available, the established mechanism of nifedipine provides a strong predictive framework for its deuterated analog's receptor interaction profile.
Functional assays using isolated organ preparations are critical for studying the physiological and pharmacological effects of a compound in a controlled environment, free from systemic homeostatic influences. adinstruments.com For a cardiovascular agent like nifedipine, typical preparations include isolated perfused hearts or isolated arterial rings (e.g., from the aorta). These assays measure functional responses such as changes in contractile force, heart rate, or vascular tone.
In such systems, the application of nifedipine would elicit responses consistent with calcium channel blockade, such as vasodilation in isolated arterial preparations. ijpcbs.com Based on the principle that deuteration does not significantly affect pharmacodynamics, this compound is expected to produce the same qualitative functional responses as nifedipine in these isolated organ systems. researchgate.netbioscientia.de However, if the isolated organ preparation, such as a perfused liver, possesses metabolic activity, the quantitative response to this compound could differ over time compared to nifedipine due to the kinetic isotope effect on its biotransformation. bioscientia.deadinstruments.com
Receptor Binding Studies in Cellular and Tissue Models
Application in Drug Discovery and Lead Optimization Research
This compound serves as a classic example of the use of deuteration in the lead optimization phase of drug discovery. upmbiomedicals.comdanaher.com Lead optimization is the process where a promising "hit" or "lead" compound (in this case, nifedipine) is chemically modified to improve its pharmacokinetic and toxicological properties while maintaining or enhancing its therapeutic effect. danaher.comnih.govnih.gov
The primary goal of creating this compound is to enhance its metabolic stability. juniperpublishers.com By strategically replacing hydrogen atoms at a metabolic "soft spot" with deuterium, the rate of metabolism by CYP450 enzymes can be reduced. portico.orgbioscientia.de This strategy can lead to several desirable outcomes:
Prolonged Half-Life: A slower metabolism increases the compound's duration of action.
Improved Pharmacokinetic Profile: Reduced clearance can lead to more consistent plasma concentrations.
Metabolic Shunting: Deuteration can alter the ratio of metabolites, potentially reducing the formation of toxic byproducts. juniperpublishers.com
The development of deuterated drugs like this compound represents a focused effort to create "biobetter" versions of existing pharmaceuticals by fine-tuning their metabolic properties for improved performance. juniperpublishers.comhumanjournals.com
Photodegradation Research and Stability Studies
Investigation of this compound Photostability in Controlled Research Environments
Nifedipine is notoriously sensitive to light. Exposure to sunlight and artificial UV light induces photodegradation, transforming the active 1,4-dihydropyridine (B1200194) structure into inactive pyridine (B92270) derivatives. researchgate.netnih.govbrieflands.com The primary photodegradation product is its nitroso-pyridine analog, also referred to as dehydronifedipine, which lacks clinical activity. nih.govmdpi.com This instability necessitates that nifedipine formulations be protected from light to ensure therapeutic efficacy. brieflands.com
The photochemical reaction involves the oxidation of the dihydropyridine (B1217469) ring. researchgate.net In this compound, the deuterium atoms are located on the methyl groups, which are not directly part of the light-absorbing chromophore or the dihydropyridine ring system that undergoes photo-oxidation. Therefore, the substitution at these positions is not expected to significantly influence the photostability of the molecule. While direct experimental studies on the photostability of this compound are not widely reported, it is scientifically reasonable to predict that its photosensitivity and photodegradation pathway would be nearly identical to that of non-deuterated nifedipine.
Influence of Deuterium Labeling on Degradation Pathways
The substitution of hydrogen atoms with their stable, non-radioactive isotope, deuterium, in a drug molecule like nifedipine can significantly alter its degradation and metabolic profile. This alteration is primarily due to the kinetic isotope effect (KIE), a phenomenon rooted in the fundamental differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.
The C-D bond is thermodynamically more stable and possesses a lower vibrational frequency than a C-H bond. bioscientia.de Consequently, more energy is required to cleave a C-D bond, which can lead to a slower reaction rate, especially when this bond cleavage is the rate-determining step in a degradation or metabolic pathway. bioscientia.degoogle.comnih.gov This is particularly relevant for oxidation reactions, which are often mediated by cytochrome P450 (CYP450) enzymes in the body. bioscientia.de
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Reference |
| Bond Strength | Weaker | Stronger | bioscientia.degoogle.comnih.gov |
| Vibrational Frequency | Higher | Lower | bioscientia.de |
| Activation Energy for Cleavage | Lower | Higher | bioscientia.de |
| Reaction Rate of Cleavage | Faster | Slower (Kinetic Isotope Effect) | bioscientia.deresearchgate.net |
Nifedipine is susceptible to extensive degradation, both through metabolic processes and photodegradation. lookchem.comcore.ac.uk The primary metabolic pathway involves the oxidation of its dihydropyridine ring to form the corresponding inactive pyridine analog. lookchem.comdrugbank.com This oxidation is a crucial step in its elimination from the body. drugbank.com Nifedipine is also known to be highly sensitive to light, which catalyzes its degradation into nitro- and nitrosopyridine analogs. nih.govresearchgate.netmdpi.com
| Degradation Product Name | Parent Compound | Degradation Type | Reference |
| 2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid | Nifedipine | Metabolic | drugbank.com |
| 2-hydroxymethyl-pyridinecarboxylic acid derivative | Nifedipine | Metabolic | drugbank.com |
| Dehydronifedipine (Pyridine Analog) | Nifedipine | Metabolic | drugbank.com |
| 4-(2-nitrosophenyl)-2,6-dimethyl-3,5-dimethoxy carbonyl pyridine | Nifedipine | Photodegradation | nih.govmdpi.comsciprofiles.com |
| 4-(2-nitrophenyl)-2,6-dimethyl-3,5-dimethoxy carbonyl pyridine | Nifedipine | Photodegradation | mdpi.com |
The introduction of deuterium into the nifedipine molecule, creating this compound (referring to a deuterated form of nifedipine, typically with deuterium on the two methyl groups), is intended to slow these degradation pathways. lookchem.commedchemexpress.com Since the primary metabolism involves oxidation of the dihydropyridine structure, and this involves C-H bond cleavage, a primary deuterium isotope effect is anticipated. lookchem.com By slowing the rate of this oxidative metabolism, the formation of inactive metabolites is reduced, which can alter the compound's pharmacokinetic properties. google.comnih.gov
| Research Finding | Study Details | Conclusion | Reference |
| Increased Duration of Action | Comparison of control vs. deuterated nifedipine in rats. | The duration of action of deuterated nifedipine was greater than that of control nifedipine, independent of blood pressure lowering effectiveness. | google.com |
| Similar Biological Profile | Comparison of nifedipine vs. a d6 analog in spontaneously hypertensive rats. | Deuterium substitutions failed to significantly alter the metabolism of nifedipine in vivo as measured by its hypotensive effects. | lookchem.com |
Future Research Directions and Emerging Methodologies
Integration with Advanced Analytical Platforms
The primary application of m-Nifedipine-d6 lies in its use as a stable isotope-labeled internal standard for the quantification of nifedipine (B1678770) in biological matrices. nih.govmdpi.com This is crucial for pharmacokinetic and bioequivalence studies. nih.govmdpi.com The integration of this compound with advanced analytical platforms, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the development of highly sensitive and rapid analytical methods. nih.govnih.gov
These methods offer significant advantages, including high selectivity, sensitivity, and throughput, which are essential for clinical research and drug development. nih.govle.ac.uk The use of this compound helps to correct for matrix effects and variations in sample processing, ensuring the accuracy and reproducibility of the results. nih.gov For instance, a UPLC-MS/MS method was developed for the determination of nifedipine in human plasma using this compound as the internal standard, demonstrating a rapid run time of 1.2 minutes and a wide dynamic concentration range. nih.gov
Future research in this area is likely to focus on the development of even more sophisticated and automated analytical platforms. mpg.de This could involve the integration of novel sample preparation techniques and advanced mass spectrometry technologies to further enhance the speed, sensitivity, and scope of analysis.
Table 1: Analytical Methodologies Utilizing this compound
| Analytical Technique | Application | Key Advantages | Reference |
| UPLC-MS/MS | Quantification of nifedipine in human plasma | High sensitivity, rapid analysis, wide dynamic range | nih.gov |
| LC-MS/MS | Bioequivalence studies | Accuracy, reproducibility, correction for matrix effects | mdpi.com |
| HPLC-MS/MS | Quantification of nifedipine in human plasma | Selectivity, rapid analysis | researchgate.net |
Novel Applications in Systems Biology and Metabolomics Research
The unique properties of stable isotope-labeled compounds like this compound position them as valuable tools in systems biology and metabolomics research. These fields aim to understand the complex interactions of biological systems on a molecular level. While specific studies focusing on this compound in large-scale systems biology or metabolomics are still emerging, the potential applications are significant.
Isotopically labeled compounds can be used as tracers to follow the metabolic fate of drugs and their metabolites within a biological system. nih.gov This can provide crucial insights into metabolic pathways, enzyme kinetics, and drug-drug interactions. drugbank.com For instance, deuterated compounds can help to identify and quantify metabolites that are formed in very low concentrations. juniperpublishers.com
In metabolomics, this compound could be used in targeted studies to investigate the effects of nifedipine on specific metabolic pathways. By comparing the metabolic profiles of cells or organisms treated with nifedipine versus those treated with a vehicle control, researchers can identify metabolic changes induced by the drug. The use of this compound as an internal standard in such studies would be critical for accurate quantification of metabolites. The NIH's Metabolomics Workbench lists several studies involving nifedipine, highlighting the interest in its metabolic impact. metabolomicsworkbench.org
Development of New Deuterated Analogs for Mechanistic Investigations
The development of new deuterated analogs of nifedipine, including but not limited to this compound, opens up new avenues for mechanistic investigations. The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can significantly alter the metabolic stability of a drug due to the kinetic isotope effect (KIE). bioscientia.dehumanjournals.com The C-D bond is stronger than the C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes which are heavily involved in nifedipine metabolism. nih.govdrugbank.combioscientia.de
This principle has been demonstrated with deuterated nifedipine, which showed a 34% increase in efficacy in rodents, attributed to a longer half-life. humanjournals.comslideshare.net Research into selectively deuterated analogs of other drugs has also shown promising results in improving pharmacokinetic profiles. nih.gov
Future research will likely focus on the synthesis and evaluation of a wider range of deuterated nifedipine analogs. beilstein-journals.org By strategically placing deuterium atoms at different positions on the nifedipine molecule, researchers can probe the specific sites of metabolism and investigate the mechanisms of action and inactivation in greater detail. This can lead to the design of new drugs with improved therapeutic properties, such as longer duration of action and reduced side effects. google.com
Table 2: Investigated Deuterated Dihydropyridine (B1217469) Analogs and Their Properties
| Deuterated Analog | Investigated Property | Observed Effect | Reference |
| d6-Nifedipine | Efficacy in rodents | 34% increase | humanjournals.comslideshare.net |
| D-Nimodipine | Half-life (t1/2) | 23% improvement | nih.gov |
| D-iPr-nicardipine | Microsomal stability | 77% increase | nih.gov |
Q & A
Q. What methodologies are critical for elucidating the role of this compound in mitochondrial calcium modulation, given contradictory in vivo vs. in vitro findings?
- Methodological Answer : Combine live-cell imaging (e.g., Rhod-2 AM probes) with Seahorse assays to measure mitochondrial Ca flux and ATP production. Validate in vivo relevance using tissue-specific knockout models (e.g., MCU-deficient mice). Apply Bayesian statistics to weigh evidence from conflicting datasets and prioritize hypotheses for further testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
